molecular formula C7H4ClNO B1600411 4-Chlorofuro[2,3-b]pyridine CAS No. 193624-86-1

4-Chlorofuro[2,3-b]pyridine

Cat. No.: B1600411
CAS No.: 193624-86-1
M. Wt: 153.56 g/mol
InChI Key: VJSOVZZEMSGHJS-UHFFFAOYSA-N
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Description

4-Chlorofuro[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4ClNO. It belongs to the class of furo[2,3-b]pyridines, which are nitrogen-containing heterocycles.

Mechanism of Action

Mode of Action

A study has shown that the chlorination reaction of aminoamides of the furo[2,3-b]pyridine series proceeds at position 2 of the furopyridine system, leading to previously unknown 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides . This suggests that 4-Chlorofuro[2,3-b]pyridine may interact with its targets through a similar mechanism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . This suggests that temperature and atmospheric conditions could potentially influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorofuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with furan derivatives in the presence of a catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or acetone .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorofuro[2,3-b]pyridine undergoes various chemical transformations, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium alkoxides or amines can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions include various substituted furo[2,3-b]pyridines, which can exhibit different biological and chemical properties .

Scientific Research Applications

4-Chlorofuro[2,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is studied for its potential use in drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its effects on various biological pathways.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

    3-Aminofuro[2,3-b]pyridine: Exhibits antiproliferative activity against cancer cell lines and has potential as an anticancer drug.

    4-Chloropyridine: Used in the production of fungicides and insecticides, as well as in medicinal chemistry.

Uniqueness: 4-Chlorofuro[2,3-b]pyridine is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

4-chlorofuro[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSOVZZEMSGHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445616
Record name 4-Chlorofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193624-86-1
Record name 4-Chlorofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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